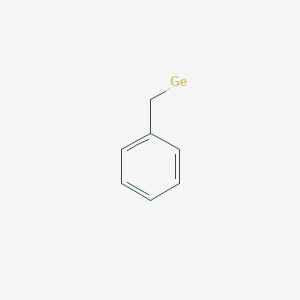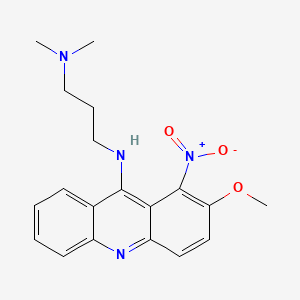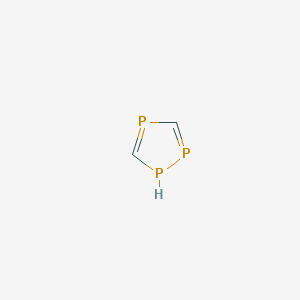
1H-1,2,4-Triphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triphosphole is a heterocyclic compound containing a five-membered ring with three phosphorus atoms and two carbon atoms This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a phosphine or phosphide, with a carbon-containing reagent under controlled conditions. For example, the reaction of tris(trimethylsilyl)phosphine with a carbonyl compound can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and may be facilitated by the use of a catalyst or a specific solvent.
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield phosphole hydrides or other reduced forms.
Substitution: Substitution reactions can occur at the phosphorus or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides. Reactions are typically carried out under controlled temperatures and may require a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often take place in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles. Conditions vary depending on the desired substitution pattern.
Major Products:
科学的研究の応用
1H-1,2,4-Triphosphole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and materials. Its unique reactivity makes it valuable in the development of new catalysts and ligands.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for targeting diseases related to phosphorus metabolism.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1H-1,2,4-Triphosphole exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its phosphorus atoms, which can form bonds with various elements and functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to a range of effects. The exact pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
1H-1,2,4-Triphosphole can be compared to other heterocyclic compounds containing phosphorus, such as:
1H-1,2,3-Triazole: While both compounds contain a five-membered ring, 1H-1,2,3-Triazole has three nitrogen atoms instead of phosphorus. This difference in composition leads to distinct reactivity and applications.
1H-1,2,4-Triazole: Similar to 1H-1,2,3-Triazole, this compound contains nitrogen atoms in the ring. The presence of phosphorus in this compound imparts unique electronic properties and reactivity.
Phosphole: A related compound with a five-membered ring containing one phosphorus atom
The uniqueness of this compound lies in its multiple phosphorus atoms, which provide a distinct set of chemical properties and reactivity patterns compared to other heterocyclic compounds.
特性
CAS番号 |
116213-94-6 |
|---|---|
分子式 |
C2H3P3 |
分子量 |
119.97 g/mol |
IUPAC名 |
1H-1,2,4-triphosphole |
InChI |
InChI=1S/C2H3P3/c1-3-2-5-4-1/h1-2,4H |
InChIキー |
AGVUVDPCCYONHE-UHFFFAOYSA-N |
正規SMILES |
C1=PC=PP1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


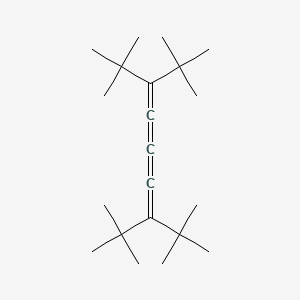
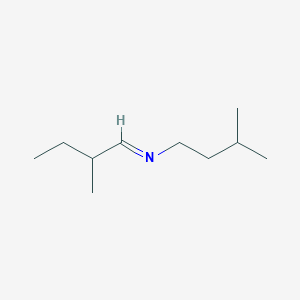
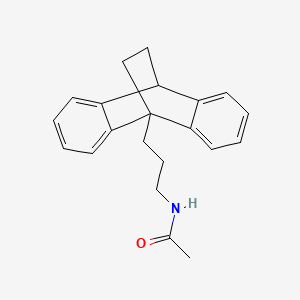
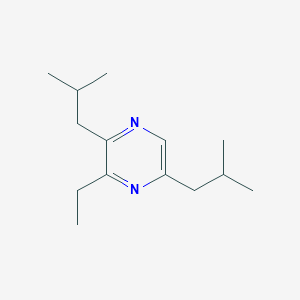
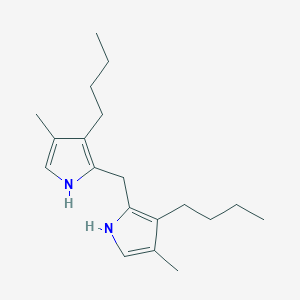
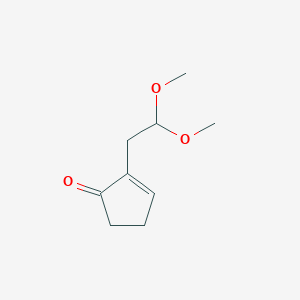
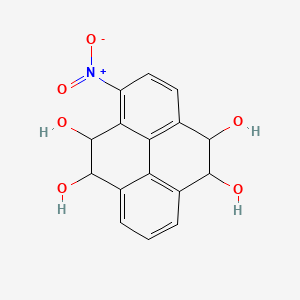
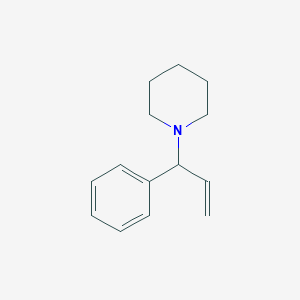
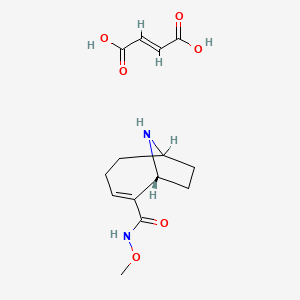

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
